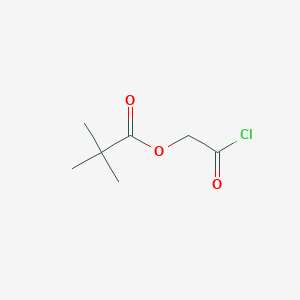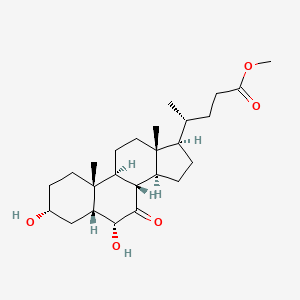
Methyl 3,6-dihydroxy-7-oxo-cholan-24-oic Acid Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,6-dihydroxy-7-oxo-cholan-24-oic Acid Ester is a bile acid derivative. Bile acids are steroidal compounds that play a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is structurally related to other bile acids and has unique properties that make it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,6-dihydroxy-7-oxo-cholan-24-oic Acid Ester typically involves the hydroxylation and oxidation of precursor bile acids. One common method involves the oxidation of lithocholic acid using reagents such as sodium hypochlorite at controlled temperatures . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve biotransformation processes using bacterial enzymes. For example, the cytochrome P450 monooxygenase from Streptomyces antibioticus has been used to hydroxylate lithocholic acid to produce derivatives like this compound . This method is advantageous due to its regio- and stereoselectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,6-dihydroxy-7-oxo-cholan-24-oic Acid Ester undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ketone group to a hydroxyl group.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hypochlorite for oxidation and zinc borohydride for reduction . The reactions typically require controlled temperatures and pH to achieve the desired transformations.
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound. These derivatives can have different biological and chemical properties, making them useful in various applications.
Applications De Recherche Scientifique
Methyl 3,6-dihydroxy-7-oxo-cholan-24-oic Acid Ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex bile acid derivatives.
Biology: The compound is studied for its role in bile acid metabolism and its effects on cellular processes.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in biochemical studies.
Mécanisme D'action
The mechanism of action of Methyl 3,6-dihydroxy-7-oxo-cholan-24-oic Acid Ester involves its interaction with bile acid receptors and transporters in the liver and intestines. It can modulate the expression of genes involved in bile acid synthesis and transport, thereby influencing bile acid homeostasis . The compound’s effects are mediated through pathways involving nuclear receptors such as FXR (Farnesoid X Receptor) and TGR5 (G-protein-coupled bile acid receptor).
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholic Acid: A primary bile acid with three hydroxyl groups.
Chenodeoxycholic Acid: A primary bile acid with two hydroxyl groups.
Lithocholic Acid: A secondary bile acid with one hydroxyl group.
Uniqueness
Methyl 3,6-dihydroxy-7-oxo-cholan-24-oic Acid Ester is unique due to its specific hydroxylation pattern and the presence of a ketone group at the 7th position. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Propriétés
Formule moléculaire |
C25H40O5 |
|---|---|
Poids moléculaire |
420.6 g/mol |
Nom IUPAC |
methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C25H40O5/c1-14(5-8-20(27)30-4)16-6-7-17-21-18(10-12-24(16,17)2)25(3)11-9-15(26)13-19(25)22(28)23(21)29/h14-19,21-22,26,28H,5-13H2,1-4H3/t14-,15-,16-,17+,18+,19+,21+,22-,24-,25-/m1/s1 |
Clé InChI |
RYTXBFUFNOVAOB-WKGRRQNDSA-N |
SMILES isomérique |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES canonique |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)C(C4C3(CCC(C4)O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


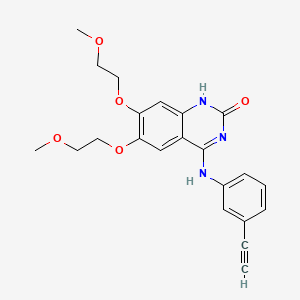
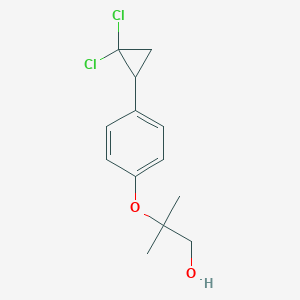

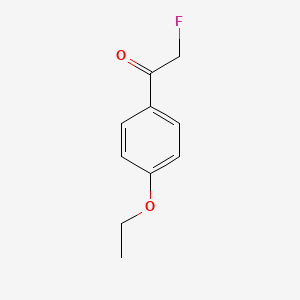
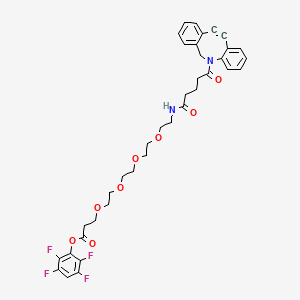
![3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15290343.png)

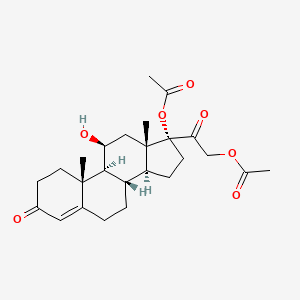
![1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15290369.png)

![2-[5-(4-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B15290377.png)

